![molecular formula C13H12N6O2 B2500178 6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1795485-59-4](/img/structure/B2500178.png)
6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a pyrazine ring, a triazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine and triazole rings and the introduction of the carboxamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazine and triazole rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The carboxamide group can form hydrogen bonds, which could be important in interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .科学的研究の応用
- Biginelli Reaction : The synthesis of LaSOM® 293 involves the Biginelli reaction, a three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction provides a rapid and straightforward route to highly functionalized heterocycles, making it valuable for drug discovery .
- Anticancer Potential : Dihydropyrimidinones (DHPMs) like LaSOM® 293 have been investigated for their pharmacological effects, particularly in anticancer drug development. Monastrol, a DHPM, acts as a kinesin-5 inhibitor, leading to cell cycle arrest and apoptosis .
- LaSOM® 293 exhibits antimicrobial properties. Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial potential. Further studies could explore its efficacy against specific pathogens .
- A derivative of LaSOM® 293, specifically 6-methyl-4-(4-nitrophenyl)-2-oxo-N-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide , demonstrated potent activity against Mycobacterium tuberculosis (MTB) and INH-resistant MTB. This finding highlights its potential as an antitubercular agent .
- LaSOM® 293 synthesis involves the Huisgen 1,3-dipolar cycloaddition, showcasing its utility in organic synthesis. Researchers can explore its application as a catalyst or building block in other reactions .
- The efficient synthesis of 3,4-dihydropyrimidin-2-ones, catalyzed by NH₂SO₃H under ultrasound irradiation, could be an interesting avenue for further investigation. LaSOM® 293’s structure may contribute to its reactivity under such conditions .
- Researchers can perform QSAR studies to understand the relationship between LaSOM® 293’s structure and its biological activity. Predictive models based on molecular descriptors could guide further optimization .
Medicinal Chemistry and Drug Development
Antimicrobial Activity
Antitubercular Activity
Organic Synthesis and Catalysis
Ultrasound-Assisted Synthesis
Quantitative Structure-Activity Relationship (QSAR) Studies
将来の方向性
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising activity in initial tests, further studies could be conducted to optimize its structure, study its mechanism of action in more detail, and assess its safety and efficacy in more complex models .
特性
IUPAC Name |
6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-8-7-19-11(13(21)16-8)10(17-18-19)12(20)15-6-9-4-2-3-5-14-9/h2-5,7H,6H2,1H3,(H,15,20)(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSOUCVJEZRGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。